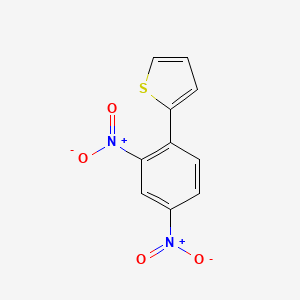

Thiophene, 2-(2,4-dinitrophenyl)-

Description

Properties

CAS No. |

53295-67-3 |

|---|---|

Molecular Formula |

C10H6N2O4S |

Molecular Weight |

250.23 g/mol |

IUPAC Name |

2-(2,4-dinitrophenyl)thiophene |

InChI |

InChI=1S/C10H6N2O4S/c13-11(14)7-3-4-8(9(6-7)12(15)16)10-2-1-5-17-10/h1-6H |

InChI Key |

DBVJAWJUDAPAFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2-(2,4-dinitrophenyl)- can be achieved through various methods. One common approach involves the nitration of thiophene derivatives. For instance, the nitration of thiophene with nitric acid and acetic acid can yield 2-nitrothiophene, which can be further nitrated to produce 2,4-dinitrothiophene . This intermediate can then be coupled with a phenyl group to form the desired compound.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of cyclization reactions. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings from 1,4-dicarbonyl compounds and sulfurizing agents like phosphorus pentasulfide . This method can be adapted to introduce various substituents, including the 2,4-dinitrophenyl group.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(2,4-dinitrophenyl)- undergoes several types of chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the sulfur atom in the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as halogens, sulfonic acids, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while electrophilic substitution can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Thiophene, 2-(2,4-dinitrophenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments,

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(2,4-Difluorophenyl)thiophene (CAS 209592-66-5)

- Structural Differences : Replaces nitro groups with fluorine atoms at the 2- and 4-positions of the phenyl ring.

- Electronic Properties: Fluorine’s electronegativity creates a moderate electron-withdrawing effect, less pronounced than nitro groups. This results in reduced π-electron deficiency compared to the dinitrophenyl derivative.

- Applications : Primarily explored in organic electronics (e.g., semiconductors) due to balanced electron affinity and stability .

- Key Contrast : The dinitrophenyl derivative’s stronger electron-withdrawing nature may enhance charge-transfer capabilities, but fluorine’s smaller size offers better steric compatibility in molecular packing .

2-Phenylthiophene (CAS 825-55-8)

- Structural Differences : Lacks substituents on the phenyl ring; simple phenyl-thiophene linkage.

- Electronic Properties : The phenyl group is electron-neutral, resulting in a less polarized thiophene ring. This reduces reactivity in electron-deficient environments.

- Applications : Serves as a foundational scaffold for synthesizing more complex derivatives (e.g., pharmaceuticals or conductive polymers) .

- Key Contrast : The absence of nitro groups limits its utility in applications requiring strong electron-withdrawing motifs, such as hydrogen bonding with biological targets .

Thiophene, 2-[(4-methylphenyl)methyl]- (CAS 113386-21-3)

- Structural Differences : Features a benzyl group with a methyl substituent at the para position.

- Electronic Properties : The methyl group is electron-donating, increasing electron density on the thiophene ring. This contrasts sharply with the electron-deficient nature of the dinitrophenyl derivative.

- Applications : Likely used in materials science for its steric bulk and moderate solubility .

- Key Contrast : The methyl group’s electron-donating effect makes this compound more reactive toward electrophilic substitution, whereas the dinitrophenyl derivative favors nucleophilic attack .

S-(2,4-Dinitrophenyl)mercapturic Acid (CAS 35897-25-7)

- Structural Differences : Contains a mercapturic acid (N-acetylcysteine) group instead of a thiophene ring.

- Biological Relevance : Acts as a metabolite in detoxification pathways, where the dinitrophenyl group undergoes enzymatic cleavage to form thiol derivatives .

Chloroacetamide-Substituted Thiophenes (e.g., )

- Structural Differences : Incorporate chloroacetamide moieties for nucleophilic substitution.

- Biological Activity : Demonstrated cytotoxicity against cancer cell lines (e.g., HepG2, IC₅₀ = 0.5 µM when combined with sorafenib) .

- Key Contrast : The dinitrophenyl derivative’s nitro groups may enhance hydrogen bonding with tumor proteins, but chloroacetamide derivatives offer modularity for synthesizing diverse heterocycles .

Research Findings and Implications

- Antiproliferative Potential: The dinitrophenyl group’s ability to form hydrogen bonds aligns with design strategies for anticancer agents, though direct evidence for this compound is lacking .

- Toxicity Considerations : Nitroaromatic compounds often exhibit toxicity due to reactive metabolites (e.g., nitroreduction to hydroxylamines). The enzymatic cleavage of S-(2,4-dinitrophenyl)cysteine () suggests possible metabolic pathways for related compounds .

- Material Science Applications : The styryl linker in the dinitrophenyl derivative enables extended conjugation, making it a candidate for optoelectronic devices. However, nitro groups’ instability under UV light may limit practicality compared to fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.